(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
ETHYL (4Z)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of naphthofurans Naphthofurans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
The synthesis of ETHYL (4Z)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves several steps. One common synthetic route includes the annulation of naphthols with various reagents, cycloaddition reactions, and intramolecular transannulation . Reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the naphthofuran core. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL (4Z)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but often include modified naphthofuran derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . In the industry, it can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL (4Z)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can be compared with other naphthofuran derivatives. Similar compounds include dihydronaphthofurans and benzofuran derivatives . What sets this compound apart is its unique structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H19NO5 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 4-(furan-2-ylmethyliminomethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H19NO5/c1-3-26-22(25)18-13(2)28-21-16-9-5-4-8-15(16)20(24)17(19(18)21)12-23-11-14-7-6-10-27-14/h4-10,12,24H,3,11H2,1-2H3 |
InChI Key |
FZLYDDUTLFDCMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCC4=CC=CO4)C |
Origin of Product |
United States |
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